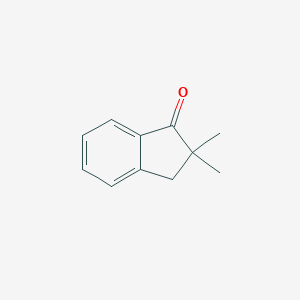

2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-11(2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVDWGITABCILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306570 | |

| Record name | Dimethylindanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10489-28-8 | |

| Record name | 10489-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylindanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one

CAS Number: 10489-28-8

This technical guide provides a comprehensive overview of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a bicyclic ketone of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis methodologies, spectral characterization, and potential biological activities, with a focus on its applications in medicinal chemistry.

Physicochemical Properties

This compound is a derivative of indanone, characterized by the presence of two methyl groups at the C2 position of the indane core. This substitution pattern imparts specific steric and electronic properties that influence its reactivity and biological interactions.

| Property | Value | Source |

| CAS Number | 10489-28-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂O | [2] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,2-dimethyl-1-indanone | [2] |

| XLogP3 | 2.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis of this compound

A key synthetic route to this compound is described in patent literature, involving a multi-step process starting from a substituted 2,3-dihydro-1H-inden-1-one.[1]

Experimental Protocol: Synthesis via Demethylation and Double Methylation

This protocol is based on the methodology described in patent WO2018196677A1.[1]

Step 1: Demethylation of 5-methoxy-2,3-dihydro-1H-inden-1-one

-

To a solution of 5-methoxy-2,3-dihydro-1H-inden-1-one in glacial acetic acid, add hydrobromic acid.

-

Heat the reaction mixture at 80-90°C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-hydroxy-2,3-dihydro-1H-inden-1-one.

Step 2: Double Methylation of 5-hydroxy-2,3-dihydro-1H-inden-1-one

-

Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere.

-

To this solution, add a solution of 5-hydroxy-2,3-dihydro-1H-inden-1-one in anhydrous THF dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Add methyl iodide to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow

References

An In-depth Technical Guide to the Physical Properties of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-2,3-dihydro-1H-inden-1-one, also known as 2,2-dimethyl-1-indanone, is a bicyclic ketone. Its rigid structure, conferred by the dimethyl groups on the cyclopentanone ring fused to a benzene ring, makes it a valuable intermediate in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties is essential for its application in research and development, particularly in areas such as reaction kinetics, formulation development, and analytical method development. This technical guide provides a summary of the available physical property data for this compound.

Core Physical Properties

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound | 2-methyl-1-indanone | 2,6-dimethyl-1-indanone | 3,3-dimethyl-1-indanone |

| CAS Number | 10489-28-8[1] | 17496-14-9 | 66309-83-9 | 26465-81-6 |

| Molecular Formula | C₁₁H₁₂O[1] | C₁₀H₁₀O | C₁₁H₁₂O | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol [1][2] | 146.19 g/mol | 160.21 g/mol | 160.21 g/mol |

| Melting Point | Not available | 47-47.5 °C | Not available | Not available |

| Boiling Point | Not available | 93-95 °C at 4 mmHg | 141-144 °C at 17 Torr[3] | 250.8 °C at 760 mmHg (estimated)[4] |

| Density | Not available | 1.064 g/mL at 25 °C | 1.058 g/cm³ (predicted)[3] | Not available |

| Solubility | Not available | Not available | Very slightly soluble in water (0.19 g/L at 25 °C, calculated)[5] | Soluble in water (194.9 mg/L at 25 °C, estimated)[4] |

| XLogP3 | 2.6[2] | Not available | Not available | 3.130 (estimated)[4] |

| Refractive Index | Not available | n20/D 1.555 | Not available | Not available |

| Appearance | Neat (liquid or solid)[6] | Liquid | Not available | Colorless to pale yellow clear liquid (estimated)[4] |

Note: "Not available" indicates that no reliable experimental or computed data was found for the specific property of the compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not described in the currently available scientific literature. Standard methods for determining melting point (e.g., capillary method), boiling point (e.g., distillation under reduced pressure), density (e.g., pycnometry), and solubility (e.g., shake-flask method) would be applicable.

Synthesis and Characterization

While experimental details for physical property determination are scarce, methods for the synthesis of related indanone derivatives have been reported. For instance, a patent describes the synthesis of 2,6-dimethyl-1-indanone via a Friedel-Crafts acylation of m-xylene with crotonyl chloride, followed by an intramolecular cyclization.[7] The characterization of such compounds typically involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the chemical structure.[8]

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing specific signaling pathways or complex experimental workflows in which this compound is a key molecule. Therefore, the creation of Graphviz diagrams as requested is not applicable at this time.

Conclusion

This technical guide provides a summary of the available physical property data for this compound, primarily from computational sources due to a lack of experimental data in the public domain. The included data for related isomers offers a comparative context. For precise applications, it is recommended that these physical properties be determined experimentally. As research on this compound and its derivatives continues, more comprehensive data is anticipated to become available.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C11H12O | CID 301202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmaceutical and chemical intermediates,CAS#:66309-83-9,茚嗪氟草胺,2,6-Dimethyl-1-indanone [en.chemfish.com]

- 4. 3,3-dimethyl-1-indanone, 26465-81-6 [thegoodscentscompany.com]

- 5. CAS # 66309-83-9, 2,6-Dimethyl-1-indanone, 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one - chemBlink [chemblink.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]

- 8. This compound | 10489-28-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one

This technical guide provides a comprehensive overview of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a bicyclic ketone of interest in synthetic organic chemistry and drug discovery.[1] The document details its physicochemical properties, potential biological activities, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, with the chemical formula C₁₁H₁₂O, is a derivative of the indanone scaffold.[1] The presence of two methyl groups at the C2 position imparts a notable structural rigidity, which can influence its reactivity and interactions within biological systems.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. It is important to note that slight variations in reported molecular weight exist in the literature. The calculated molecular weight based on its formula is approximately 160.21 g/mol .

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | PubChem[2] |

| Molecular Weight | 160.21 g/mol | PubChem, Benchchem[2][3] |

| Alternate Reported MW | 164.22 g/mol | Benchchem[1] |

| Alternate Reported MW | 168.14 g/mol | Benchchem[1] |

| CAS Number | 10489-28-8 | PubChem, Benchchem[1][2] |

| InChIKey | AFVDWGITABCILM-UHFFFAOYSA-N | PubChem, Benchchem[1][2] |

| XLogP3 | 2.6 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | Benchchem[1] |

Synthesis and Chemical Reactivity

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.[1] The indanone core is a common motif in medicinal chemistry, and its derivatives are explored for various therapeutic applications.[4][5]

Synthetic Approaches

Below is a generalized workflow representing this synthetic strategy.

Caption: Generalized synthetic pathway for this compound.

Example Experimental Protocol: Synthesis of a Related Indanone

The following protocol details the synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, providing insight into the practical chemistry of indanone synthesis.

Materials:

-

Potassium Carbonate (K₂CO₃): 147.53 g[3]

-

Toluene: 875 g[3]

-

2,6-dimethyl indanone: 350 g[3]

-

Formcel® 55%: 122.45 g[3]

-

Water: 350 g[3]

Procedure:

-

A 1.5 L Schmizo-type vessel equipped with a condenser and mechanical stirrer is charged with 147.53 g of K₂CO₃, 875 g of toluene, and 350 g of 2,6-dimethyl indanone under a nitrogen atmosphere.[3]

-

The mixture is heated to 51°C.[3]

-

122.45 g of Formcel® 55% is added over a period of 1 hour.[3]

-

The reaction mixture is stirred continuously at 51°C for 2 hours.[3]

-

The reaction is then cooled to 24°C, and 350 g of water is added.[3]

-

After stirring for 10 minutes, the mixture is decanted and the organic layer is washed three times with water.[3]

-

The solvent is removed via concentration in vacuo to yield the crude product.[3]

Biological Activity and Potential Applications

Indanone derivatives are recognized for a wide spectrum of biological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties.[4] this compound and related structures are being investigated for their potential therapeutic effects.[1]

Antimicrobial and Antifungal Properties

Research into this compound has indicated potential antimicrobial and antifungal activities.[1] The proposed mechanism of action for its antimicrobial effects involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[1]

Antiproliferative and Anticancer Research

The arylidene indanone scaffold, a close structural relative, has yielded promising lead molecules in anticancer research.[6][7] For instance, the derivative (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) has demonstrated significant antiproliferative activity in Jurkat cells, a model for cancer cells.[6][7] The activity of MLT-401 is linked to its ability to scavenge free radicals and inhibit mitochondrial membrane-bound ATPases.[6][7]

Experimental Protocol: Assessing Antiproliferative Activity

The following is a summary of the methodologies used to evaluate the antiproliferative and antioxidant properties of the indanone derivative MLT-401.[6][7]

Cell Lines and Treatment:

Antioxidant Activity Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the free radical scavenging capacity.[6][7]

-

ABTS (2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulphonic acid)) Assay: Another method to determine antioxidant capacity.[6][7]

-

FRAP (Ferric-Reducing Antioxidant Potential) Assay: Measures the ability of the compound to reduce ferric iron.[6][7]

Cell Proliferation Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Used to determine the inhibition of cell proliferation.[6][7]

Apoptosis and Cell Cycle Analysis:

-

DNA Fragmentation Assay: To observe nuclear fragmentation, a hallmark of apoptosis.[6][7]

-

Flow Cytometry: To analyze the cell cycle stages of treated cells.[6][7]

Mitochondrial Enzyme Activity:

-

Colorimetric methods were used to measure the activities of Na⁺/K⁺ ATPase, Ca²⁺ ATPase, and Mg²⁺ ATPase.[6][7]

The logical workflow for these experimental evaluations is depicted in the diagram below.

Caption: Workflow for evaluating the biological activity of indanone derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule with established utility as a synthetic intermediate and potential as a scaffold for the development of new therapeutic agents. Its rigid structure and the known biological activities of the broader indanone class make it a subject of interest for further research, particularly in the fields of medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide offer a foundational understanding for professionals engaged in the study and application of this and related compounds.

References

- 1. This compound | 10489-28-8 | Benchchem [benchchem.com]

- 2. This compound | C11H12O | CID 301202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one [benchchem.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), a novel arylidene indanone derivative, scavenges free radicals and exhibits antiproliferative activity of Jurkat cells | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a bicyclic ketone with significant potential in synthetic organic chemistry and drug discovery. The document details the compound's structure, physicochemical properties, and provides a theoretical framework for its synthesis. Due to the limited availability of specific experimental data in publicly accessible literature, this guide consolidates known information and presents logical synthetic pathways and characterization methods based on established chemical principles and data for analogous structures.

Introduction

This compound is a substituted indanone featuring a fused indane core with two methyl groups at the C2 position. This gem-dimethyl substitution imparts specific steric and electronic properties to the molecule, enhancing its rigidity and influencing its reactivity.[1] These characteristics make it a valuable intermediate in the synthesis of more complex organic molecules and a scaffold of interest for medicinal chemistry, with potential applications in the development of novel therapeutics.[1] The indanone core is a structural motif found in various biologically active compounds.[1]

Molecular Structure and Properties

The chemical structure of this compound is characterized by a benzene ring fused to a five-membered ring containing a ketone and a quaternary carbon at the alpha-position to the carbonyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | [2][3][4] |

| Molecular Weight | 160.21 g/mol | [2][3][4] |

| CAS Number | 10489-28-8 | [2][3] |

| IUPAC Name | This compound | [5] |

| Appearance | Neat (liquid) | [2] |

| logP (calculated) | 2.6 | [5] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, two primary synthetic strategies can be proposed based on established organic chemistry reactions: Intramolecular Friedel-Crafts Acylation and Alkylation of 1-indanone.

Theoretical Protocol 1: Intramolecular Friedel-Crafts Acylation of 3,3-dimethyl-3-phenylpropanoic acid

This is a common and effective method for the synthesis of 1-indanones.[6] The reaction involves the cyclization of a suitable carboxylic acid or its corresponding acyl chloride.

Reaction Scheme:

Caption: Synthetic pathway via Intramolecular Friedel-Crafts Acylation.

Detailed Methodology:

-

Acid Chloride Formation: To a solution of 3,3-dimethyl-3-phenylpropanoic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride. The reaction mixture is typically refluxed for a period to ensure complete conversion to the acyl chloride. The excess thionyl chloride and solvent are then removed under reduced pressure.

-

Intramolecular Friedel-Crafts Acylation: The crude 3,3-dimethyl-3-phenylpropanoyl chloride is dissolved in a suitable solvent for Friedel-Crafts reactions (e.g., dichloromethane or nitrobenzene). The solution is cooled in an ice bath, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature to drive the cyclization.

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto ice, followed by the addition of hydrochloric acid to decompose the aluminum complexes. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting crude product can be purified by column chromatography or distillation.

Theoretical Protocol 2: Alkylation of 1-Indanone

This approach involves the direct methylation of the enolate of 1-indanone. To achieve dimethylation at the C2 position, a strong base and an excess of a methylating agent are required.

Reaction Scheme:

Caption: Synthetic pathway via Alkylation of 1-Indanone.

Detailed Methodology:

-

Enolate Formation: A solution of 1-indanone in a dry, aprotic solvent such as tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is then added dropwise to generate the enolate.

-

Alkylation: An excess of methyl iodide is added to the enolate solution. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.

A patent describes a similar alkylation process starting from 5-methoxy-2,3-dihydro-1H-inden-1-one, which is first demethylated and then subjected to double methylation at the C2 position using methyl iodide in the presence of a strong base.[1]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), Methylene protons (-CH₂-, singlet, ~3.0 ppm), Methyl protons (-CH₃, singlet, ~1.2 ppm) |

| ¹³C NMR | Carbonyl carbon (C=O, ~205-210 ppm), Aromatic carbons (~120-155 ppm), Quaternary carbon (C(CH₃)₂, ~45-50 ppm), Methylene carbon (-CH₂-, ~35-40 ppm), Methyl carbons (-CH₃, ~25-30 ppm) |

| IR Spectroscopy | C=O stretch (~1700-1720 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-3000 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 160. Loss of a methyl group ([M-15]⁺) at m/z = 145. Loss of CO ([M-28]⁺) at m/z = 132. |

Potential Applications and Biological Activity

This compound serves as a versatile intermediate for the synthesis of more complex molecules.[1] The indanone scaffold is of interest in medicinal chemistry due to its presence in various biologically active compounds. Research has suggested potential anticancer and antimicrobial properties for compounds within the indenone class.[1] The rigid structure conferred by the gem-dimethyl group can be advantageous in designing molecules with specific binding properties for biological targets.[1]

Conclusion

This compound is a molecule with significant synthetic utility. While detailed experimental data is sparse in the public domain, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles. The provided theoretical protocols for its synthesis via intramolecular Friedel-Crafts acylation and alkylation of 1-indanone offer viable routes for its preparation in a laboratory setting. Further research is warranted to fully elucidate its experimental properties and explore its potential in drug discovery and materials science.

References

- 1. This compound | 10489-28-8 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 2,2-Dimethyl-1-indanone | 10489-28-8 | KAA48928 [biosynth.com]

- 5. This compound | C11H12O | CID 301202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a bicyclic ketone, is a compound of significant interest in medicinal chemistry and drug discovery. Its rigid indanone core, substituted with two methyl groups at the C2 position, confers unique steric and electronic properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and biological activities, with a focus on its potential as an anticancer and antimicrobial agent. Detailed experimental protocols and a proposed mechanism of action are presented to facilitate further research and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is This compound . An alternative name is 2,2-dimethyl-3H-inden-1-one.[1][2] It is a solid, colorless compound with the chemical formula C₁₁H₁₂O.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2,2-dimethyl-3H-inden-1-one | [1][2] |

| CAS Number | 10489-28-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.21 g/mol | [2] |

| Appearance | Colorless solid | |

| Melting Point | 38-42 °C | [3] |

| Boiling Point | 243-245 °C | [3] |

| LogP | 2.6 | [2] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

Synthesis

A common method for the synthesis of this compound involves the intramolecular Friedel-Crafts acylation of 3,3-dimethyl-3-phenylpropanoic acid. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,3-dimethyl-3-phenylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,3-dimethyl-3-phenylpropanoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add aluminum chloride portion-wise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl. Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a colorless solid.

Biological Activity

This compound has demonstrated promising biological activities, particularly in the areas of cancer and infectious diseases.

Anticancer Activity

The compound has shown significant antiproliferative effects against various cancer cell lines.[1] In vitro studies have demonstrated its ability to inhibit the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cells.[1]

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 150.12 ± 0.74 | [1] |

| HepG2 | Liver Cancer | 137.11 ± 1.33 | [1] |

Antimicrobial Activity

This compound also exhibits potential as an antimicrobial agent, showing inhibitory effects against various bacteria.[1] The mechanism is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[1] Further research is needed to determine the minimum inhibitory concentrations (MICs) against a broader range of microorganisms.

Proposed Mechanism of Action

While the exact molecular targets of this compound are still under investigation, research on structurally similar compounds provides insights into its potential mechanism of action. Studies on (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) suggest that it may induce cell death through mitochondrial membrane damage.[4] This involves the inhibition of key mitochondrial membrane-bound enzymes such as Na⁺/K⁺ ATPase, Ca²⁺ ATPase, and Mg²⁺ ATPase.[4] This disruption of ion homeostasis can lead to an increase in intracellular calcium levels, mitochondrial dysfunction, and ultimately, apoptosis. It is hypothesized that this compound may follow a similar mechanistic pathway.

Caption: Proposed mechanism of action leading to apoptosis.

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5][6][7][8]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

This compound

-

DMSO

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in MHB.

-

Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the absorbance at 600 nm.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its demonstrated anticancer and antimicrobial activities warrant further investigation. The experimental protocols and proposed mechanism of action provided in this guide serve as a foundation for future research aimed at elucidating its full therapeutic potential and advancing it through the drug development pipeline. The unique structural features of this molecule offer opportunities for the synthesis of novel derivatives with enhanced potency and selectivity.

References

- 1. This compound | 10489-28-8 | Benchchem [benchchem.com]

- 2. This compound | C11H12O | CID 301202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Indanone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apec.org [apec.org]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomerieux.com [biomerieux.com]

- 13. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]

Synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in organic synthesis. The primary and most established method for the preparation of this indanone derivative is through an intramolecular Friedel-Crafts acylation of a carboxylic acid precursor. This document outlines the detailed experimental protocols for the synthesis of the necessary precursor, 3,3-dimethyl-3-phenylpropanoic acid, and its subsequent cyclization to the target compound.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor molecule, 3,3-dimethyl-3-phenylpropanoic acid. The second step is the intramolecular Friedel-Crafts acylation of this precursor to yield the final product.

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of 3,3-dimethyl-3-phenylpropanoic acid

The synthesis of the carboxylic acid precursor, 3,3-dimethyl-3-phenylpropanoic acid, can be achieved through a Friedel-Crafts reaction between benzene and 3,3-dimethylacrylic acid.

Experimental Protocol

A detailed experimental protocol for this step is as follows:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, a mixture of benzene and aluminum chloride (AlCl₃) is prepared.

-

Addition of Reactant: 3,3-Dimethylacrylic acid is added dropwise to the stirred mixture.

-

Reaction Conditions: The reaction mixture is heated and refluxed for a specific duration to ensure complete reaction.

-

Work-up: After cooling, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude 3,3-dimethyl-3-phenylpropanoic acid, which can be further purified by recrystallization.

Quantitative Data

| Parameter | Value |

| Reactant 1 | Benzene |

| Reactant 2 | 3,3-Dimethylacrylic acid |

| Catalyst | Aluminum chloride (AlCl₃) |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours |

| Typical Yield | Moderate to high |

Step 2: Intramolecular Friedel-Crafts Acylation

The cyclization of 3,3-dimethyl-3-phenylpropanoic acid to this compound is efficiently carried out using polyphosphoric acid (PPA) as both the catalyst and the solvent.[1]

Reaction Mechanism

The intramolecular Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution to form the cyclic ketone.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol

A typical experimental procedure for the cyclization is as follows:

-

Reaction Setup: 3,3-dimethyl-3-phenylpropanoic acid is added to an excess of polyphosphoric acid in a reaction flask equipped with a stirrer and a thermometer.

-

Reaction Conditions: The mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for a designated period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration.

-

Purification: The crude product is then dissolved in an organic solvent, washed with a sodium bicarbonate solution to remove any unreacted acid, followed by washing with water and brine. The organic layer is dried, and the solvent is evaporated to yield this compound. Further purification can be achieved by distillation under reduced pressure or chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,3-dimethyl-3-phenylpropanoic acid | [1] |

| Reagent/Catalyst | Polyphosphoric acid (PPA) | [1] |

| Reaction Temperature | 80-100 °C | |

| Reaction Time | 1-3 hours | |

| Typical Yield | High |

Alternative Synthesis Route

An alternative method for the synthesis of this compound involves the reaction of 2-methyl-1-phenyl-1-propanol with carbon monoxide in the presence of a Lewis acid catalyst.[1] This method, however, is generally less common in a standard laboratory setting due to the handling of carbon monoxide gas and the requirement of specialized equipment.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the preparation of 3,3-dimethyl-3-phenylpropanoic acid via a Friedel-Crafts reaction, followed by its efficient intramolecular cyclization using polyphosphoric acid. The provided protocols and data offer a comprehensive guide for researchers and professionals in the field of organic and medicinal chemistry. Careful control of reaction conditions is crucial for achieving high yields and purity of the final product.

References

Spectroscopic Profile of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No: 10489-28-8). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the available spectroscopic data, outlines the methodologies for their acquisition, and presents a logical workflow for the structural elucidation of this indanone derivative.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,2-dimethyl-1-indanone |

| CAS Number | 10489-28-8 |

| Molecular Formula | C₁₁H₁₂O[1][2] |

| Molecular Weight | 160.21 g/mol [1][2] |

| Chemical Structure |

|

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while spectral data for this compound is indicated in databases such as PubChem, specific peak values and detailed spectra are not always publicly available. The data presented here is a compilation of expected values based on the analysis of related structures and general spectroscopic principles.

¹H NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | d | 1H | Aromatic H |

| ~ 7.5 | t | 1H | Aromatic H |

| ~ 7.3 | t | 1H | Aromatic H |

| ~ 7.2 | d | 1H | Aromatic H |

| ~ 2.9 | s | 2H | -CH₂- |

| ~ 1.2 | s | 6H | 2 x -CH₃ |

¹³C NMR Spectroscopy Data

While a ¹³C NMR spectrum is available for this compound, the specific chemical shifts are not readily found in the public domain.[1] Based on the structure, the following approximate chemical shifts can be predicted:

| Chemical Shift (δ, ppm) | Assignment |

| > 200 | C=O (Ketone) |

| 120 - 150 | Aromatic C |

| ~ 50 | Quaternary C |

| ~ 40 | -CH₂- |

| ~ 25 | -CH₃ |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2960 | Strong | Aliphatic C-H stretch |

| ~ 1715 | Strong | C=O stretch (Ketone) |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch |

| ~ 1460 | Medium | CH₂ bend |

| ~ 1370 | Medium | CH₃ bend (gem-dimethyl) |

Mass Spectrometry (GC-MS) Data

GC-MS data for this compound is available, though a detailed fragmentation pattern is not provided in readily accessible sources.[1] The expected molecular ion peak [M]⁺ would be observed at m/z = 160.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for indanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

Instrumentation and Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): A small drop of the neat sample is placed between two KBr or NaCl plates.

-

KBr Pellet (for solids): 1-2 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Spectroscopic Analysis Workflow.

References

An In-Depth Technical Guide to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone that serves as a valuable intermediate in synthetic organic chemistry.[1][2] Its rigid dimethyl-substituted indanone core imparts unique steric and electronic properties, making it a subject of interest for the synthesis of more complex molecules and for investigation into its potential biological activities.[1][2] This document provides a comprehensive overview of the synthesis, physicochemical properties, and known biological context of this compound, presenting key data in a structured format for researchers and professionals in drug development.

Physicochemical Properties

This compound, also known as 2,2-dimethyl-1-indanone, is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10489-28-8 | [1][3] |

| Molecular Formula | C₁₁H₁₂O | [1][3] |

| Molecular Weight | 160.21 g/mol | [1][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,2-dimethyl-1-indanone, 2,2-dimethylindan-1-one | [5] |

| Purity | 98% (typical) | [5] |

| Storage Temperature | Room temperature | [5] |

Synthesis

The primary route for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of a suitable precursor. A key method involves the cyclization of α,α-dimethyldihydrocinnamic acid (3,3-dimethyl-4-phenylbutanoic acid).[6]

Synthesis Workflow

The logical workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation is depicted below. This process begins with the preparation of the acid chloride from the corresponding carboxylic acid, followed by the Lewis acid-catalyzed cyclization.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Step 1: Preparation of 3,3-dimethyl-4-phenylbutanoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 3,3-dimethyl-4-phenylbutanoic acid.

-

Add an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,3-dimethyl-4-phenylbutanoyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable inert solvent (e.g., dichloromethane or nitrobenzene).[7][8]

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 3,3-dimethyl-4-phenylbutanoyl chloride in the same solvent to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to yield this compound.

Spectroscopic Data

The characterization of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹³C | Data available in PubChem | Aromatic and aliphatic carbons, carbonyl group. | |

| ¹H | Specific data not available in search results | Aromatic protons, methylene protons, and methyl protons. |

Note: While a specific ¹H NMR spectrum was not found, typical chemical shifts for protons in similar environments can be referenced from standard NMR tables.[9][10][11]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2900 | Strong | Aliphatic C-H stretch |

| ~1700-1750 | Strong | Carbonyl (C=O) stretch |

| ~1600-1585 & ~1500-1400 | Medium-Weak | Aromatic C=C stretching |

Note: These are characteristic absorption bands expected for the functional groups present in the molecule. Specific peak values from an experimental spectrum are not available in the provided search results.[12][13]

Mass Spectrometry (MS)

A GC-MS spectrum is available for this compound on PubChem, which can be used for its identification and to confirm its molecular weight.[3]

Biological Activity and Potential Signaling Pathways

This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.[1][2] The mechanism of its antimicrobial action is broadly attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[1][2]

While specific signaling pathways directly modulated by this compound have not been detailed in the available literature, research on structurally related arylidene indanone derivatives has implicated the involvement of the NF-κB and Nrf2 signaling pathways in their anti-inflammatory effects.[14] These pathways are critical regulators of the cellular response to inflammation and oxidative stress.

Hypothetical Signaling Pathway Involvement

Based on the activity of related compounds, a logical hypothesis is that this compound could potentially modulate inflammatory responses through the NF-κB and Nrf2 pathways. The diagram below illustrates the general relationship between these two pathways.

Caption: Hypothetical modulation of NF-κB and Nrf2 pathways.

Disclaimer: The depicted signaling pathway modulation by this compound is hypothetical and based on the activity of structurally related compounds. Further research is required to confirm these interactions.

Applications in Research and Development

This compound's primary application is as a building block in the synthesis of more complex organic molecules.[1][2] Its potential biological activities suggest it could be a scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drug discovery.[1][2][14] It is also utilized in the industrial production of fragrances and other fine chemicals.[2]

Conclusion

This compound is a synthetically useful molecule with potential for further exploration in medicinal chemistry. This guide has summarized the available technical information regarding its synthesis and properties. Future research should focus on elucidating detailed, reproducible synthetic protocols, completing the spectroscopic characterization, and, most importantly, investigating its specific biological mechanisms of action to validate its potential as a therapeutic lead compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 10489-28-8 | Benchchem [benchchem.com]

- 3. Indanone synthesis [organic-chemistry.org]

- 4. This compound | C11H12O | CID 301202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. EP0421759A2 - Method for producing 1-indanone derivatives - Google Patents [patents.google.com]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. web.pdx.edu [web.pdx.edu]

- 12. IR _2007 [uanlch.vscht.cz]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - ProQuest [proquest.com]

The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of indanone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity of Indanone Derivatives

Indanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the disruption of fundamental cellular processes, such as microtubule dynamics.

Quantitative Anticancer Data

The anticancer efficacy of various indanone derivatives has been quantified using metrics like the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for representative indanone derivatives against different cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Gallic Acid-Based Indanones | Indanone 10 | MCF-7 (Breast) | 2.2 | Not specified | [1] |

| Benzylidene Indanone | MCF-7 (Breast) | 0.01-0.88 | Tubulin Polymerization Inhibition | [2] | |

| Thiazolyl Hydrazone Derivatives | ITH-6 | HT-29 (Colorectal) | 0.44 | Tubulin Polymerization Inhibition, G2/M Arrest | [3][4] |

| ITH-6 | COLO 205 (Colorectal) | 0.98 | Tubulin Polymerization Inhibition, G2/M Arrest | [3][4] | |

| ITH-6 | KM 12 (Colorectal) | 0.41 | Tubulin Polymerization Inhibition, G2/M Arrest | [3][4] | |

| Various | HCT 116 (Colon) | 1.25 - 5.04 | Not specified | [5] | |

| 3-Arylindanone Derivatives | (R)-9k | HCT 116 (Colorectal) | Not specified | Tubulin Polymerization Inhibition | [6] |

| (R)-9k | HeLa (Cervical) | Not specified | Tubulin Polymerization Inhibition | [6] | |

| (R)-9k | A2780 (Ovarian) | Not specified | Tubulin Polymerization Inhibition | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of compounds.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Indanone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the indanone derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against compound concentration.

Signaling Pathway: Tubulin Polymerization Inhibition

A key mechanism by which some indanone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Inhibition of tubulin polymerization by indanone derivatives.

Anti-inflammatory Activity of Indanone Derivatives

Indanone derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways, making them potential candidates for the treatment of various inflammatory disorders.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of indanone derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

| Derivative Class | Compound | Assay | IC50 (µM) | Reference |

| 2-Benzylidene-1-indanone Derivatives | IPX-18 | TNF-α inhibition (PBMCs) | 0.096 | [7][8] |

| IPX-18 | IFN-γ inhibition (PBMCs) | 0.104 | [7][8] | |

| Various | IL-6 and TNF-α inhibition | - | [9][10][11] | |

| Sesquistilbene Indanone Analogues | 11k | NO production inhibition | Potent | [12][13][14] |

| Indanone Derivatives with Cinnamic Acid | 6a, 6o | NO, IL-1β, TNF-α, IL-6 inhibition | Potent | [15] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

Complete cell culture medium

-

Indanone derivatives

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the indanone derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent (pre-mixed Part A and Part B).

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway: TLR4/NF-κB and MAPK Inhibition

Many indanone derivatives exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream suppression of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), key regulators of pro-inflammatory gene expression.

Inhibition of the NF-κB signaling pathway by indanone derivatives.

Antimicrobial Activity of Indanone Derivatives

Indanone derivatives have shown promising activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of indanone derivatives is typically determined by their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

| Derivative Class | Compound | Microorganism | MIC (µM) | MBC (µM) | Reference |

| Aurone and Indanone Derivatives | A5 | S. aureus | 15.625 | - | [16][17][18] |

| D2 | S. aureus | 15.625 | - | [16][17][18] | |

| A6, A8, E7 | S. aureus | - | 62.5 | [16][17][18] | |

| B4, C6 | S. aureus | 62.5 | 62.5 | [19] | |

| 1-Indanone Chalcones | 1b | P. aeruginosa | 15.6 - 31.3 µg/mL | - | [20] |

| 1b | S. typhimurium | 15.6 - 31.3 µg/mL | - | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Indanone derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the indanone derivatives in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for assessing the antimicrobial activity of indanone derivatives involves a series of steps from initial screening to the determination of quantitative measures of efficacy.

Workflow for antimicrobial susceptibility testing.

Neuroprotective Activity of Indanone Derivatives

Indanone derivatives have shown considerable promise in the field of neuroprotection, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action often involve the inhibition of key enzymes in the brain.

Quantitative Neuroprotective Data

The neuroprotective effects of indanone derivatives are frequently evaluated by their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

| Derivative Class | Compound | Target | IC50 (µM) | Reference |

| Donepezil-based Derivatives | Compound 6a | AChE | 0.0018 | [21] |

| Donepezil | AChE | - | [20][22][23][24][25] | |

| D28 | AChE | 0.0248 | [26] | |

| D29 | AChE | 0.0224 | [26] | |

| D30 | AChE | 0.0257 | [26] | |

| Indene-Derived Hydrazides | SD-30 | AChE | 13.86 | [27] |

| 2-Heteroarylidene-1-indanones | Various | MAO-B | 0.0044 - 1.53 | [28] |

| C6-Substituted Indanones | Various | MAO-B | 0.001 - 0.030 | [29] |

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model

The OGD model is an in vitro method used to simulate ischemic conditions and assess the neuroprotective effects of compounds.

Materials:

-

Primary neuronal cell culture or brain slices

-

Deoxygenated, glucose-free culture medium

-

Hypoxic chamber (e.g., with 95% N2, 5% CO2)

-

Indanone derivatives

-

Cell viability assays (e.g., MTT, LDH assay)

Procedure:

-

Cell Culture: Culture primary neurons or prepare brain slices.

-

OGD Induction: Replace the normal culture medium with deoxygenated, glucose-free medium. Place the cultures in a hypoxic chamber for a defined period to induce ischemic-like injury.

-

Compound Treatment: The indanone derivatives can be added before, during, or after the OGD period to assess their protective effects.

-

Reperfusion: After the OGD period, return the cultures to normal, oxygenated, glucose-containing medium to simulate reperfusion.

-

Assessment of Neuroprotection: After a period of reperfusion, assess cell viability and neuronal damage using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

Signaling Pathways: Acetylcholinesterase and MAO-B Inhibition

Indanone derivatives can exert their neuroprotective effects through the inhibition of acetylcholinesterase (AChE), which increases the levels of the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), which is involved in the degradation of dopamine.

References

- 1. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.cat [2024.sci-hub.cat]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. doaj.org [doaj.org]

- 9. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A Technical Safety and Hazard Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS RN: 10489-28-8). Due to the limited availability of specific toxicological and ecotoxicological data for this compound in publicly accessible literature and databases, this document summarizes the existing information and highlights areas where data is currently lacking.

Chemical Identification and Physical Properties

This compound is a substituted indanone derivative. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | PubChem[1] |

| Molecular Weight | 160.21 g/mol | PubChem[1] |

| CAS Number | 10489-28-8 | PubChem[1] |

| Appearance | Colorless to off-white solid (<44°C), Liquid (>45°C) | ChemicalBook |

| Melting Point | 44-45 °C | ChemicalBook |

| Boiling Point | 118-119 °C at 15 Torr | ChemicalBook |

| Density | 1.044 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Storage Temperature | Room temperature | Sigma-Aldrich[2] |

Hazard Classification and Statements

Based on notifications to the ECHA Classification and Labelling Inventory, this compound is classified with the following hazards:

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed.[1] |

| Skin corrosion/irritation | Category 2 |

| Warning | H315: Causes skin irritation.[1] |

| Serious eye damage/eye irritation | Category 2A |

| Warning | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — Single exposure | Category 3, Respiratory tract irritation |

| Warning | H335: May cause respiratory irritation.[1] |

Precautionary Statements: Information on precautionary statements is limited. A supplier safety data sheet provides the following: P264, P270, P280, P302+P352, P330, P362+P364, P501.[2]

Toxicological Data

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity | Data not available | Oral | Data not available | Harmful if swallowed (Category 4)[1] |

| Acute Dermal Toxicity | Data not available | Dermal | Data not available | Data not available |

| Acute Inhalation Toxicity | Data not available | Inhalation | Data not available | Data not available |

| Skin Irritation | Data not available | Dermal | Data not available | Causes skin irritation (Category 2)[1] |

| Eye Irritation | Data not available | Ocular | Data not available | Causes serious eye irritation (Category 2A)[1] |

| Respiratory Irritation | Data not available | Inhalation | Data not available | May cause respiratory irritation (STOT SE 3)[1] |

| Sensitization | Data not available | - | Data not available | Data not available |

| Genotoxicity | Data not available | - | Data not available | Data not available |

| Carcinogenicity | Data not available | - | Data not available | Data not available |

| Reproductive Toxicity | Data not available | - | Data not available | Data not available |

Data Gap: Specific LD50 and LC50 values are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. The hazard classifications suggest that studies following standard OECD guidelines were likely conducted. The following are generalized methodologies for the cited irritation studies.

Skin Irritation Testing (General Protocol based on OECD Guideline 404)

A standardized skin irritation test would typically involve the following steps:

-

Test System: Healthy young adult albino rabbits are commonly used.

-

Preparation of the Test Site: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

-

Application of the Test Substance: A small amount (e.g., 0.5 g) of the test substance is applied to a small area of the clipped skin. The treated area is then covered with a gauze patch and secured with tape.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The reactions are scored according to a standardized grading system.

Eye Irritation Testing (General Protocol based on OECD Guideline 405)

A standard eye irritation test would generally follow these procedures:

-

Test System: Healthy young adult albino rabbits are typically used.

-

Application of the Test Substance: A small amount (e.g., 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at specified intervals (e.g., 1, 24, 48, and 72 hours after instillation). The cornea, iris, and conjunctivae are evaluated for opacity, inflammation, and redness/swelling.

-

Scoring: The ocular lesions are scored based on a standardized system.

Ecotoxicological Information

Data Gap: No specific information on the ecotoxicity of this compound was found in the reviewed literature and databases. Studies on its effects on aquatic organisms (fish, daphnia, algae), as well as its persistence, bioaccumulation potential, and mobility in soil, are needed to fully characterize its environmental hazard profile.

Handling, Storage, and First Aid

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Logical Relationship of Safety Information

The following diagram illustrates the logical flow of safety and hazard information for a chemical substance, from identification to risk management.

Caption: Logical workflow for chemical safety assessment.